4-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}morpholine
Description
Properties
Molecular Formula |
C18H18N4O2 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
morpholin-4-yl-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)methanone |
InChI |
InChI=1S/C18H18N4O2/c23-18(21-10-12-24-13-11-21)16-14-19-22(15-6-2-1-3-7-15)17(16)20-8-4-5-9-20/h1-9,14H,10-13H2 |
InChI Key |
AJNJSBUFKQGTGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=C(N(N=C2)C3=CC=CC=C3)N4C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Method A: Acid Chloride Intermediate
-
Activation : Treat the pyrazole carboxylic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to generate the acid chloride.
-
Amination : React the acid chloride with morpholine in the presence of a base (e.g., triethylamine) to form the amide.
Table 1: Comparison of Coupling Methods
| Method | Reagents/Conditions | Yield | Key References |
|---|---|---|---|
| Acid Chloride | SOCl₂, morpholine, Et₃N | 70–85% | |
| Direct Coupling | EDC/HOBt, DCM, RT | 60–75% | |
| Palladium-Catalyzed | Pd(PPh₃)₄, CuI, DMF, 80°C | 50–65% |
Alternative Synthetic Routes
Direct Coupling with Coupling Agents
Use carbodiimide-based reagents (e.g., EDC/HOBt) to activate the carboxylic acid and couple with morpholine. This method avoids harsh conditions of acid chloride formation.
-
Advantages : Milder conditions, fewer side reactions.
-
Limitations : Lower yields compared to acid chloride methods.
Palladium-Catalyzed Cross-Coupling
For advanced functionalization, Suzuki-Miyaura coupling or Buchwald-Hartwig amination can introduce substituents. However, these methods are less common for morpholine coupling due to steric hindrance.
Key Challenges and Optimization Strategies
-
Steric Hindrance : The bulky morpholine group may reduce reaction efficiency.
-
Solution : Use polar aprotic solvents (DMF, DMSO) to enhance solubility.
-
-
Byproduct Formation : Acid chloride intermediates may decompose or hydrolyze.
-
Solution : Perform reactions under inert atmosphere (N₂/Ar).
-
Characterization and Validation
Critical analytical techniques include:
-
NMR : Confirm amide proton signals (δ 7–8 ppm) and morpholine protons (δ 3.3–4.1 ppm).
-
IR : Amide carbonyl stretch at ~1670 cm⁻¹.
-
LC-MS : Molecular ion peak at m/z 342.38 [M+H]⁺.
Industrial-Scale Considerations
For large-scale production:
-
Continuous Flow Reactors : Enhance safety and scalability for exothermic reactions.
-
Catalyst Recycling : Reuse palladium catalysts to reduce costs.
Comparative Analysis of Substituted Derivatives
Table 2: Structural and Biological Variants
Mechanistic Insights
The synthesis relies on nucleophilic acyl substitution at the carbonyl group. Morpholine acts as a nucleophile, displacing chloride from the acid chloride.
Reaction Mechanism :
-
Acid Chloride Formation :
-
Amination :
Chemical Reactions Analysis
Types of Reactions
4-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
4-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}morpholine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Investigated for its potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole-Pyrrole Cores
(a) N-Substituted Pyrazoline Derivatives
- Example : (E)-N-{[3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine ()
- Key Features :
- Dihedral angles between pyrazole and pendant rings range from 42.69° to 54.49°, indicating moderate planarity disruption .
- Hydrogen-bonded tetramers in crystal lattices enhance stability .
- Contrast : The target compound lacks a hydroxylamine substituent but includes a morpholine group, likely improving solubility and hydrogen-bonding capacity.
(b) 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile ()
Derivatives with Heterocyclic Modifications
(a) Oxadiazole and Triazole Derivatives
- Example : 2-(Methylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole ()
- Molecular Formula : C₁₆H₁₃N₅OS
- Key Features :
- Oxadiazole ring replaces the morpholine-carbonyl group.
Sulfur-containing substituents may enhance metabolic stability .
Example : 3-[(4-Fluorobenzyl)sulfanyl]-4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole ()
- Molecular Formula : C₂₃H₁₉FN₆S
- Key Features :
Bioactive Analogues in Pharmaceutical Research
(a) Antibiotic Adjuvants ()
- Compound 18 : N-[N-[[1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl]glycyl]-L-alanine ethyl ester
- Compound 19 : N-[N-[[1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl]glycyl]-L-alanine
- Key Features :
- Ethyl ester (18) vs. carboxylic acid (19) groups affect solubility and cell permeability.
- Demonstrated activity against colistin- and carbapenem-resistant Acinetobacter baumannii .
(b) Kinase Inhibitors
Comparative Data Table
Biological Activity
The compound 4-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}morpholine is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of 4-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}morpholine can be described as follows:
- Molecular Formula : C16H16N4O
- Molecular Weight : 284.32 g/mol
- IUPAC Name : 4-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}morpholine
The compound features a morpholine ring attached to a pyrazole derivative, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the target compound. For instance, a study demonstrated that related pyrazole compounds exhibited significant cytotoxicity against various cancer cell lines.
Table 1: Cytotoxicity Data of Related Pyrazole Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.01 | Inhibition of Aurora-A kinase |
| Compound B | NCI-H460 | 0.03 | Induction of apoptosis |
| Compound C | A549 | 0.46 | Autophagy without apoptosis |
These findings suggest that compounds similar to 4-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}morpholine may also exhibit potent anticancer properties through mechanisms such as apoptosis induction and kinase inhibition .
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. A review on pyrazole biomolecules indicated that many compounds in this class can inhibit inflammatory pathways, making them candidates for anti-inflammatory drug development.
Case Study: Anti-inflammatory Effects
In a recent study, researchers synthesized several pyrazole derivatives and evaluated their anti-inflammatory effects in vitro. The results showed that certain derivatives significantly reduced the production of pro-inflammatory cytokines in macrophage cell lines, indicating their potential as therapeutic agents in inflammatory diseases .
Mechanistic Studies
Mechanistic studies involving molecular docking simulations have been employed to predict the binding affinity of 4-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}morpholine to various biological targets. These studies suggest that the compound may interact effectively with proteins involved in cancer progression and inflammation.
Table 2: Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Remarks |
|---|---|---|
| Aurora-A Kinase | -9.5 | Strong interaction predicted |
| COX Enzyme | -8.7 | Potential anti-inflammatory activity |
| CDK2 | -8.3 | Implication in cell cycle regulation |
These findings indicate that the compound could serve as a lead structure for developing new therapeutic agents targeting these pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
